molecular formula C19H21N5O2.2HCl B018249 Pirenzepine hydrochloride CAS No. 29868-97-1

Pirenzepine hydrochloride

Cat. No. B018249
CAS RN: 29868-97-1
M. Wt: 424.3 g/mol
InChI Key: FFNMBRCFFADNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pirenzepine hydrochloride's synthesis involves complex organic reactions that lead to its distinctive tricyclic structure. Specific synthesis pathways focus on creating its pyridobenzodiazepine framework, which is crucial for its biological activity. The synthesis of Pyrimido[4,5-b][1,5]benzodiazepine derivatives, closely related to pirenzepine, demonstrates the intricate steps involved in constructing such complex molecules, emphasizing the role of amino-phenylene and piperazine components in achieving the desired chemical structure (Długosz & Machoń, 1990).

Molecular Structure Analysis

The molecular structure of pirenzepine hydrochloride is characterized by its tricyclic core, contributing to its selective binding and activity. X-ray crystallography and molecular modeling have been pivotal in understanding the conformational dynamics of pirenzepine, revealing how its structure dictates its interaction with biological targets. The antiulcer drug's crystal structure provides insights into the spatial arrangement necessary for its selective antimuscarinic action without eliciting the central effects typical of other tricyclic compounds (Trummlitz et al., 1984).

Chemical Reactions and Properties

Pirenzepine hydrochloride's chemical reactivity, particularly in aqueous solutions, has been a subject of study to understand its stability and degradation kinetics. Its hydrolysis rates follow pseudo first-order kinetics, influenced by pH, temperature, and ionic strength, which are critical for designing its formulations and predicting its shelf life. These studies provide essential data for optimizing pharmaceutical formulations (Peng, 2005).

Physical Properties Analysis

The study of pirenzepine hydrochloride's physical properties, such as solubility, melting point, and crystalline form, is fundamental for its pharmaceutical development. While specific studies on these properties are limited in the accessible literature, understanding these aspects is crucial for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of pirenzepine hydrochloride, including its binding affinity and interaction with biological molecules like DNA and proteins, have been extensively studied. Its interaction with calf thymus DNA, for instance, highlights its potential for influencing gene expression, a property that could extend beyond its primary use as an anti-ulcer agent. The formation of complexes with DNA and the thermodynamics of these interactions shed light on the molecular basis of its biological activity (Rahman et al., 2017).

Scientific Research Applications

  • Gastrointestinal Applications : Pirenzepine hydrochloride inhibits basal lower esophageal sphincter pressure and gastric acid secretion, indicating a role for muscarinic receptors in lower esophageal sphincter function. This suggests its application in treating conditions like gastroesophageal reflux, where it exhibits greater and more prolonged inhibition of gastric acid secretion (Aggestrup & Jensen, 1991). It's also noted for promoting duodenal ulcer healing and reducing pain (Carmine & Brogden, 1985).

  • Neurological Research : Pirenzepine hydrochloride's properties as a central oxotremorine antagonist suggest its usefulness in investigating the relevance of M1 receptors to behavioral functions (Witkin et al., 1988). It has also been used to characterize binding to human brain tissue, aiding in neurochemical research (Lin et al., 1986).

  • Myopia Treatment : Studies have shown that pirenzepine is effective in slowing the progression of myopia in children and experimental animals. This effect is attributed to its action as an M1 muscarinic antagonist (Ostrin et al., 2004).

  • Endocrine and Metabolic Research : Pirenzepine reduces plasma insulin and glucose responses, making it relevant in studies related to metabolic disorders such as polycystic ovary syndrome (Premawardhana et al., 1994).

  • Gallbladder Motility Studies : It acts as a potent antagonist of principal contractile mediators of gallbladder contraction, contributing to research in gastrointestinal motility (Pozo et al., 1990).

  • Anticholinergic Research : Pirenzepine's anticholinergic properties without specific affinity for gastric muscarinic receptors make it a focus of research in understanding muscarinic receptor subtypes (Szelenyi, 1982).

  • Ophthalmology : Its efficacy in ophthalmic gel form for treating myopia in children highlights its potential in eye health research (Siatkowski et al., 2004).

  • Gastric Emptying Studies : Unlike classical anticholinergic drugs, pirenzepine slightly accelerates gastric emptying, offering a different perspective in gastrointestinal motility research (Jaup & Dotevall, 1981).

  • Therapeutic Applications : It has been explored as a therapy for clozapine-induced hypersalivation, although its effectiveness in this regard was not significant (Bai et al., 2001).

  • Receptor Selectivity Research : Pirenzepine derivatives have been studied for their affinity to muscarinic receptors, aiding in the development of more targeted therapeutic agents (Wess et al., 1991).

properties

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNMBRCFFADNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952328
Record name Pirenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirenzepine hydrochloride

CAS RN

29868-97-1
Record name Pirenzepine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029868971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-11-[(4-methylpiperazin-1-yl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENZEPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YM403FLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenzepine hydrochloride
Reactant of Route 2
Reactant of Route 2
Pirenzepine hydrochloride
Reactant of Route 3
Reactant of Route 3
Pirenzepine hydrochloride
Reactant of Route 4
Reactant of Route 4
Pirenzepine hydrochloride
Reactant of Route 5
Pirenzepine hydrochloride
Reactant of Route 6
Pirenzepine hydrochloride

Citations

For This Compound
256
Citations
J Tu, H Pang, Z Yan, P Li - Drug development and industrial …, 2007 - Taylor & Francis
… an ocular permeation enhancer for pirenzepine hydrochloride. The block copolymers with … mass ratio of 1/1.4 (pirenzepine hydrochloride/copolymer). Interaction between pirenzepine …
Number of citations: 24 www.tandfonline.com
RM Siatkowski, S Cotter, JM Miller… - Archives of …, 2004 - jamanetwork.com
… Objective To evaluate the safety and efficacy of the relatively selective M 1 antagonist pirenzepine hydrochloride in slowing the progression ofmyopia in school-aged children. …
Number of citations: 191 jamanetwork.com
N Maekawa, K Nishina, K Mikawa, M Shiga… - British journal of …, 1998 - Elsevier
We conducted a two-part controlled study to evaluate the efficacy of preoperative oral pirenzepine (muscarinic receptor antagonist known to inhibit gastric secretion), ranitidine, and the …
Number of citations: 16 www.sciencedirect.com
WS Messer Jr, GJ Thomas, W Hoss - Brain research, 1987 - Elsevier
… /ml in saline, 30/~g in 0.5/xl on each side, which was the lowest dosage found to produce an effect reliably in preliminary experiments, data not shown) and pirenzepine hydrochloride (…
Number of citations: 64 www.sciencedirect.com
M Ozenil, L Skos, A Roller, N Gajic, W Holzer… - Scientific Reports, 2021 - nature.com
Pharmacovigilance aims at a better understanding of the molecular events triggered by medications to prevent adverse effects, which despite significant advances in our analytical …
Number of citations: 1 www.nature.com
Y Karton, BJ Bradbury, J Baumgold… - Journal of medicinal …, 1991 - ACS Publications
The Mpselective muscarinic receptor antagonist pirenzepine (5, ll-dihydro-ll-[(4-methyl-l-piperazinyl) acetyl]-6H-pyrido [2, 3-6][l, 4] benzodiazepin-6-one) was derivatized to explore …
Number of citations: 28 pubs.acs.org
JW Bloom, HI Yamamura, C Baumgartener… - European journal of …, 1987 - Elsevier
… Atropine sulfate and pirenzepine hydrochloride were diluted to give final concentrations of 10 -9, 10 -8 and 10 -7 M for atropine and 10 -7, 10 -6, 10 -5 and 10 -4 M for pirenzepine. The …
Number of citations: 75 www.sciencedirect.com
A Rajmane, R Trivedi… - Research Journal of …, 2022 - indianjournals.com
A simple, accurate, precise spectrophotometric method was developed for the detection of Pirenzepine dihydrochloride (PZC). The optimum condition for the analysis of the drug was …
Number of citations: 4 www.indianjournals.com
C SHIMIZU, Y YAMANE, T ISHIZUKA, H KIJIMA… - Endocrine …, 2001 - jstage.jst.go.jp
… Next, we turned our attention to the effects of pirenzepine hydrochloride, a specific antagonist of the muscarinic cholinergic M 1 receptor on the HPA axis. Thirty mg (corresponding to 0.6 …
Number of citations: 7 www.jstage.jst.go.jp
L Steardo, M Iovino, P Monteleone… - Journal of Neural …, 1990 - Springer
… These effects were prevented by atropine sulphate, but not by pirenzepine hydrochloride indicating that activation of cholinergic receptors of M-2 type was possibly required for the …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.